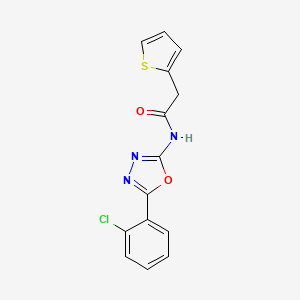

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c15-11-6-2-1-5-10(11)13-17-18-14(20-13)16-12(19)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXWNHRHGPZAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Chemical Reactions Analysis

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in target organisms.

Comparison with Similar Compounds

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can be compared with other oxadiazole derivatives, such as:

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but lacks the chlorophenyl moiety, which may result in different biological activities.

N-(5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Contains a bromophenyl group instead of a chlorophenyl group, potentially altering its reactivity and biological properties.

The unique combination of the chlorophenyl and thiophenyl groups in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for further research and development.

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H11ClN4O3S

- Molecular Weight : 350.78 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research has demonstrated that derivatives containing the 1,3,4-oxadiazole ring show significant antibacterial activity. For instance:

- Mechanism of Action : The primary mechanism involves inhibition of DNA gyrase (topoisomerase II), crucial for bacterial DNA replication. This inhibition can lead to cell lysis and death in susceptible bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 8 µg/mL |

| 2 | Escherichia coli | 16 µg/mL |

| 3 | Klebsiella pneumoniae | 32 µg/mL |

| 4 | Mycobacterium tuberculosis | 4 µg/mL |

Case Studies

-

Study on 1,3,4-Oxadiazole Derivatives :

A study by Dhumal et al. (2016) investigated a series of oxadiazole derivatives and found that compounds with similar structures to this compound exhibited strong activity against Mycobacterium bovis BCG in both active and dormant states. The binding affinity to mycobacterial enoyl reductase (InhA) was also assessed, indicating potential for further development as antitubercular agents . -

Antibacterial Screening :

Research conducted by Desai et al. highlighted the effectiveness of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study noted that certain compounds showed MIC values significantly lower than traditional antibiotics like nalidixic acid .

Additional Biological Activities

Beyond antimicrobial properties, compounds with the oxadiazole moiety have been explored for other biological activities:

- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Anticonvulsant Properties : Preliminary studies indicate that certain oxadiazole derivatives may possess anticonvulsant activity, warranting further investigation into their mechanisms and efficacy.

Q & A

What are the recommended multi-step synthetic routes for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis typically involves:

Core Formation : Cyclization of a thiophene derivative with a 2-chlorophenyl group to form the oxadiazole ring.

Acylation : Coupling the oxadiazole intermediate with a thiophen-2-yl acetamide precursor via nucleophilic substitution or amidation.

Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance reactivity .

- Catalysts : Employ coupling agents like EDCI/HOBt for efficient amide bond formation .

- Temperature Control : Maintain 60–80°C during cyclization to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 313.79 g/mol) .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O at ~1650 cm) .

- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.3% deviation) .

How can researchers design experiments to evaluate the compound's biological activity against antimicrobial or anticancer targets?

Basic Research Question

In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC quantification .

Mechanistic Studies : - Enzyme Inhibition : Assess inhibition of topoisomerase II or β-lactamase via fluorometric assays .

- Apoptosis Markers : Flow cytometry for caspase-3/7 activation .

What strategies are effective in analyzing structure-activity relationships (SAR) for oxadiazole-containing derivatives?

Advanced Research Question

Key Approaches :

- Substituent Variation : Compare analogs with halogen (Cl, Br), methoxy, or alkyl groups to assess electronic/steric effects .

- Bioisosteric Replacement : Replace oxadiazole with thiadiazole or triazole to study ring flexibility .

Example SAR Findings :

| Compound Modification | Biological Activity Trend | Reference |

|---|---|---|

| 2-Chlorophenyl → 3-Bromophenyl | ↑ Anticancer potency (HeLa) | |

| Thiophen-2-yl → p-Tolyl | ↓ Antimicrobial activity (MIC) |

How can computational methods like molecular docking or DFT studies elucidate the mechanism of action?

Advanced Research Question

Molecular Docking :

- Target enzymes (e.g., EGFR kinase) using AutoDock Vina; analyze binding affinity (ΔG ≤ -8 kcal/mol) .

DFT Studies : - Calculate HOMO-LUMO gaps to predict reactivity (e.g., 4.2 eV for electron-deficient oxadiazole) .

- Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic regions .

How should discrepancies in biological activity data between similar compounds be resolved?

Advanced Research Question

Troubleshooting Steps :

Assay Standardization : Ensure consistent cell passage numbers and incubation times .

Purity Verification : Re-characterize compounds via HPLC (>95% purity) to exclude impurities .

Control Experiments : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) .

Statistical Analysis : Use ANOVA to validate significance (p < 0.05) across replicates .

What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Advanced Research Question

Single-Crystal X-ray Diffraction (SCXRD) :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL for structure solution; R-factor ≤ 0.05 .

Key Parameters : - Unit Cell Dimensions : Monoclinic system (e.g., a = 10.2 Å, b = 12.5 Å) .

- Packing Analysis : Identify π-π stacking or hydrogen-bonding networks .

What are the thermal stability and solubility profiles of this compound under physiological conditions?

Basic Research Question

Thermal Analysis :

- DSC/TGA : Decomposition temperature >250°C, indicating stability .

Solubility : - PBS (pH 7.4) : 0.12 mg/mL; enhance via PEG-400 co-solvent .

- DMSO : >50 mg/mL for in vitro stock solutions .

How can researchers address challenges in scaling up synthesis without compromising purity?

Advanced Research Question

Scale-Up Strategies :

- Flow Chemistry : Continuous synthesis to improve heat/mass transfer .

- Crystallization Optimization : Use anti-solvent (e.g., hexane) for controlled particle size .

- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress .

What are the key considerations for designing derivatives with improved pharmacokinetic properties?

Advanced Research Question

Optimization Parameters :

- LogP : Aim for 2–3 (moderate lipophilicity) to balance membrane permeability and solubility .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., Cl) to reduce CYP450 oxidation .

- Plasma Protein Binding : Use SPR assays to measure albumin binding (<90% preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.